molecular formula C18H28N2O2 B13974453 Benzyl 3-(2-(isopropylamino)ethyl)piperidine-1-carboxylate

Benzyl 3-(2-(isopropylamino)ethyl)piperidine-1-carboxylate

Cat. No.: B13974453
M. Wt: 304.4 g/mol
InChI Key: SHANAXBIXMUZCV-UHFFFAOYSA-N
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Description

Benzyl 3-(2-(isopropylamino)ethyl)piperidine-1-carboxylate is a synthetic compound belonging to the piperidine family. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities . This compound is characterized by a piperidine ring substituted with a benzyl group and an isopropylaminoethyl chain, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(2-(isopropylamino)ethyl)piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, converting it to an alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl 3-(2-(isopropylamino)ethyl)piperidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-(2-(isopropylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to cholinesterase receptors, inhibiting their activity.

    Pathways Involved: The inhibition of cholinesterase receptors leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Comparison with Similar Compounds

Uniqueness: Benzyl 3-(2-(isopropylamino)ethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which provides distinct binding properties and pharmacokinetic profiles compared to other cholinesterase inhibitors. Its isopropylaminoethyl chain enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier .

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

benzyl 3-[2-(propan-2-ylamino)ethyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H28N2O2/c1-15(2)19-11-10-16-9-6-12-20(13-16)18(21)22-14-17-7-4-3-5-8-17/h3-5,7-8,15-16,19H,6,9-14H2,1-2H3

InChI Key

SHANAXBIXMUZCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCC1CCCN(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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